

Abafungin: A Technical History of Discovery and Preclinical Development

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Abafungin (CAS No. 129639-79-8) is a synthetic arylguanidine antifungal agent that emerged from a screening program at Bayer AG in the 1990s.[1] Initially investigated as an H2-receptor antagonist, it was identified as a potent, broad-spectrum antimycotic.[2][3] Its development reached Phase II clinical trials for the topical treatment of dermatomycoses, such as onychomycosis.[4] This document provides a detailed technical overview of its discovery, dual mechanism of action, in vitro efficacy, and the experimental protocols used in its preclinical evaluation. While showing significant promise, its development appears to have been discontinued.

Discovery and Chemical Profile

Abafungin was first synthesized at Bayer AG, Leverkusen, Germany. Its antifungal properties were discovered serendipitously during a screening campaign for H₂-receptor antagonists, for which famotidine was the lead structure.[1] **Abafungin** represents the first member of the arylguanidines, a novel class of synthetic antifungal compounds, distinguishing it chemically from established classes like azoles, allylamines, and polyenes.

Chemical Name: N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine







Molecular Formula: C21H22N4OS

Molecular Weight: 378.5 g/mol

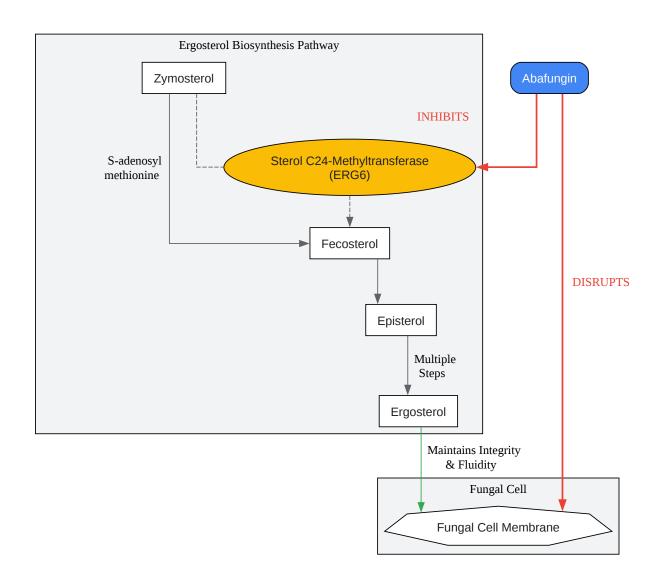
Class: Arylguanidine

Mechanism of Action

Abafungin exhibits a unique dual mechanism of action, targeting both the synthesis of the fungal cell membrane and its structural integrity directly. This multifaceted approach is advantageous as it may reduce the likelihood of rapid resistance development.

- Inhibition of Ergosterol Biosynthesis: Abafungin specifically inhibits the enzyme sterol-C-24-methyltransferase. This enzyme is critical for the transmethylation at the C-24 position of the sterol side chain, a key step in the ergosterol biosynthesis pathway. This pathway is absent in mammals, offering a selective target. Inhibition leads to the depletion of ergosterol, a vital component for maintaining the fluidity and integrity of the fungal cell membrane.
- Direct Membrane Disruption: Independent of its effects on ergosterol synthesis, abafungin exerts a direct, rapid effect on the fungal cell membrane. This action results in the measurable release of intracellular potassium (K+) and ATP, indicating a loss of membrane integrity and subsequent cell death. A significant feature of this mechanism is its efficacy against both growing and resting (non-metabolizing) fungal cells, a clear advantage over many antifungals that are only effective against proliferating pathogens.





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Figure 1: Dual mechanism of action of Abafungin.



In Vitro Antifungal Activity

Abafungin has demonstrated broad-spectrum fungistatic and fungicidal activity against a wide range of medically important fungi, including dermatophytes, yeasts, and molds.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC ranges of **abafungin** against various pathogenic fungi in comparison to other standard antifungal agents, as determined by broth dilution assay.



Organism (No. of Strains)	Abafungin	Bifonazole	Clotrimazol e	Terbinafine	Amorolfine
Dermatophyt es					
Trichophyton mentagrophyt es (5)	≤0.06–0.5	1 to >64	≤0.06–1	≤0.06	≤0.06–0.13
Trichophyton rubrum (5)	0.13–0.5	2 to >64	≤0.06–0.25	≤0.06	≤0.06–0.13
Microsporum canis (5)	≤0.06–0.25	2 to >64	≤0.06–0.25	≤0.06	≤0.06–0.13
Epidermophyt on floccosum (5)	≤0.06	2 to >64	≤0.06	≤0.06	≤0.06
Yeasts					
Candida albicans (10)	≤0.06–2	16 to >64	4 to >64	4–32	4–32
Candida glabrata (5)	0.5–2	>64	>64	16–32	16 to >64
Candida krusei (5)	0.5–2	>64	>64	16 to >64	16 to >64
Molds					
Aspergillus fumigatus (5)	0.25–1	>64	>64	0.5–2	4 to >64
Aspergillus niger (5)	0.5–2	>64	>64	1–4	16 to >64

Data sourced from Borelli C, et al. Chemotherapy. 2008.



Minimum Fungicidal Concentration (MFC)

Abafungin's fungicidal activity was notably superior to that of comparator drugs against yeasts and molds.

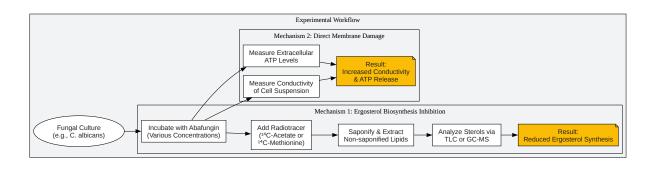
Organism (No. of Strains)	Abafungin	Bifonazole	Clotrimazol e	Terbinafine	Amorolfine
Dermatophyt es					
Trichophyton mentagrophyt es (5)	0.25–1	>64	>64	≤0.06–0.13	4–16
Trichophyton rubrum (5)	0.5–2	>64	>64	≤0.06–0.13	4–16
Yeasts					
Candida albicans (10)	1–4	>64	>64	>64	>64
Candida glabrata (5)	2–8	>64	>64	>64	>64
Molds					
Aspergillus fumigatus (5)	1–4	>64	>64	2–8	>64
Aspergillus niger (5)	2–8	>64	>64	4–16	>64

Data sourced from Borelli C, et al. Chemotherapy. 2008.

Key Experimental Protocols

The dual mechanism of action was elucidated through a series of detailed in vitro experiments.





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Figure 2: Workflow for elucidating Abafungin's dual action.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol was used to determine MIC values.

- Inoculum Preparation: Fungal cultures were grown on appropriate agar (e.g., Sabouraud dextrose agar). The final inoculum was prepared in physiological saline and adjusted to a standardized concentration.
- Assay Plate Preparation: Twofold serial dilutions of **abafungin** and comparator drugs were prepared in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.
- Inoculation and Incubation: The standardized fungal suspension was added to each well.
 Plates were incubated at 35°C for 24-48 hours.



 MIC Determination: The MIC was defined as the lowest drug concentration that caused a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to a drug-free control well.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the impact on sterol production.

- Cell Culture: Candida albicans cells were cultured in Yeast Nitrogen Base (YNB) broth to a density of 10⁷ cells/ml.
- Drug Incubation: The cell suspension was incubated with various concentrations of abafungin at 37°C in a shaker.
- Radiolabeling: 7.4 kBq/ml of L-[Methyl-14C]methionine was added to the culture, and incubation continued for 3 hours. This radiolabel tracks the methylation step catalyzed by sterol-C-24-methyltransferase.
- Lipid Extraction: Cells were harvested, saponified (using 15% KOH in 50% ethanol), and the non-saponified lipid fraction was extracted with petroleum ether.
- Analysis: The extracted sterols were separated by thin-layer chromatography (TLC) on silica
 gel plates. The radioactivity of the sterol spots was measured using a bio-image analyzer to
 quantify the inhibition of ergosterol synthesis.

Membrane Integrity Assay (Conductivity Measurement)

This protocol assesses direct membrane damage by measuring ion leakage.

- Cell Preparation: An overnight culture of C. albicans was washed three times in distilled water and resuspended to a final density of 6 × 10⁸ CFU/ml.
- Measurement: The baseline conductivity of the cell suspension was measured using a standard conductivity meter.
- Drug Addition: Abafungin was added to the cell suspension (final cell density 6 × 10⁵ CFU/ml).

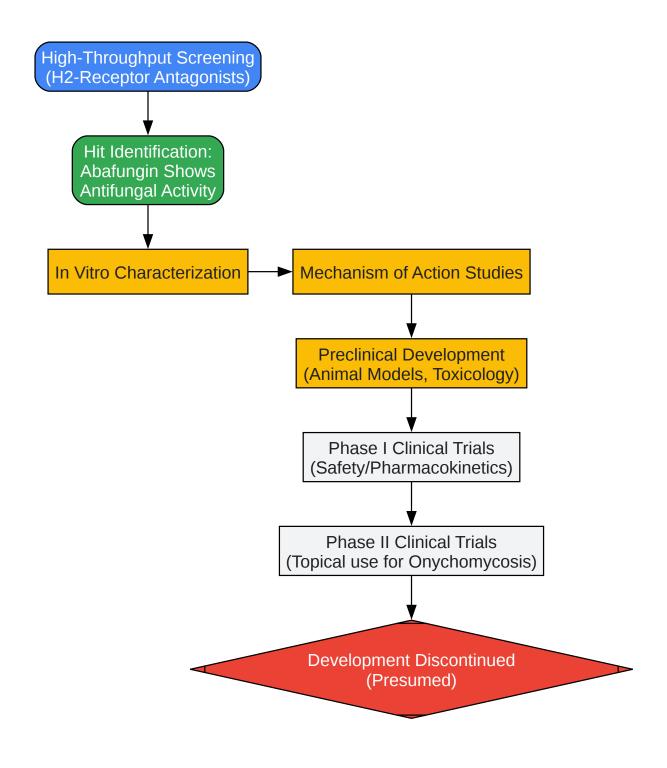


 Post-Exposure Measurement: Conductivity was measured immediately and over time after the addition of the drug. An increase in conductivity indicates the release of intracellular ions, signifying membrane damage.

Development History and Outlook

The discovery and preclinical development of **Abafungin** followed a logical progression from initial screening to detailed mechanistic studies.





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Figure 3: Discovery and development pathway of Abafungin.

Abafungin reached Phase II clinical trials, where it was investigated as a topical treatment for fungal infections like onychomycosis. However, there is a lack of publicly available data from



these trials, and the primary research papers date back to the late 2000s. This, combined with the emergence of other antifungal agents, suggests that its development was likely halted or deprioritized, a common outcome for many investigational drugs due to strategic or financial reasons. Despite this, the discovery of **abafungin** and its unique dual mechanism of action remain a significant case study in antifungal research, highlighting the potential of novel chemical scaffolds and multi-targeted therapeutic strategies.

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